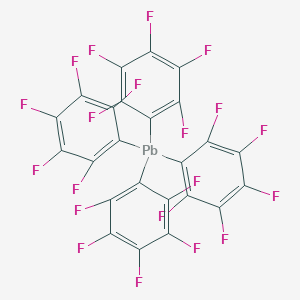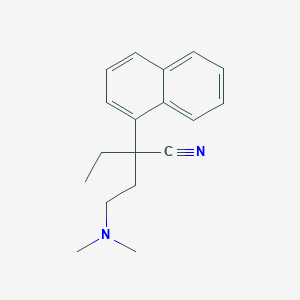
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile, commonly known as DEDAN, is a chemical compound that belongs to the class of naphthalene derivatives. It is a fluorescent dye that is widely used in scientific research applications, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
DEDAN works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The mechanism of action of DEDAN is based on the principle of fluorescence resonance energy transfer (FRET). When DEDAN is excited with light of a specific wavelength, it transfers its energy to the biological molecule to which it is bound, causing it to emit fluorescence.
Efectos Bioquímicos Y Fisiológicos
DEDAN has minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells and tissues, making it an ideal labeling agent for biological research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDAN has several advantages as a fluorescent probe for biological research studies. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules such as antibodies and peptides. However, DEDAN has some limitations as well. It has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies. Additionally, DEDAN can be toxic to cells at high concentrations, which can affect the accuracy of research results.
Direcciones Futuras
There are several future directions for the use of DEDAN in scientific research. Some of these include:
1. Development of new DEDAN derivatives: New DEDAN derivatives can be developed with improved fluorescence properties and reduced toxicity.
2. Application in drug discovery: DEDAN can be used as a screening tool for the discovery of new drugs that target specific biological molecules.
3. Use in medical diagnostics: DEDAN can be used as a diagnostic tool for the detection of diseases such as cancer and infectious diseases.
Conclusion:
In conclusion, DEDAN is a fluorescent dye that has wide applications in scientific research, particularly in the field of biochemistry and physiology. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules. However, DEDAN has some limitations, including its short fluorescence lifetime and potential toxicity at high concentrations. Future research directions for DEDAN include the development of new derivatives, application in drug discovery, and use in medical diagnostics.
Métodos De Síntesis
DEDAN can be synthesized through the reaction of 2-(dimethylamino)ethylamine with alpha-ethyl-1-naphthaleneacetonitrile. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of DEDAN depends on the purity of the starting materials and the reaction conditions.
Aplicaciones Científicas De Investigación
DEDAN is widely used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It is also used as a labeling agent for the study of cellular structures and functions. DEDAN has been used in various research studies, including:
1. Detection of protein-protein interactions: DEDAN has been used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo.
2. Labeling of cellular structures: DEDAN has been used to label cellular structures such as microtubules, actin filaments, and mitochondria.
3. Detection of nucleic acids: DEDAN has been used as a fluorescent probe to detect nucleic acids such as DNA and RNA.
Propiedades
Número CAS |
1224-44-8 |
|---|---|
Nombre del producto |
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile |
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-ethyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C18H22N2/c1-4-18(14-19,12-13-20(2)3)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,4,12-13H2,1-3H3 |
Clave InChI |
FWUWEKZHCRWEQW-UHFFFAOYSA-N |
SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Sinónimos |
α-[2-(Dimethylamino)ethyl]-α-ethyl-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



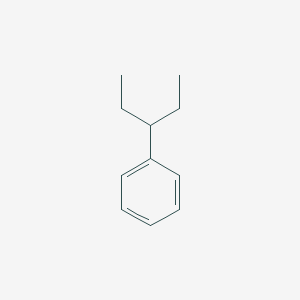
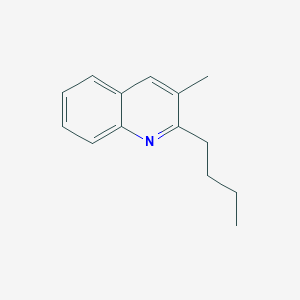
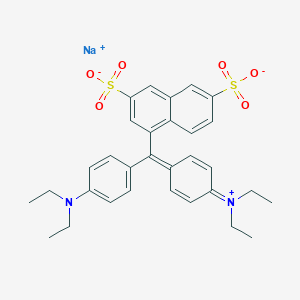
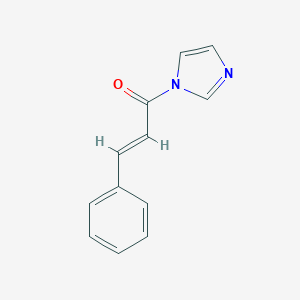
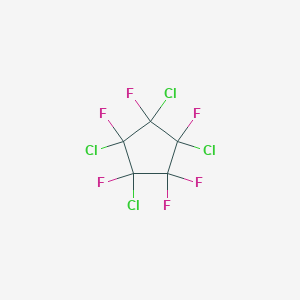
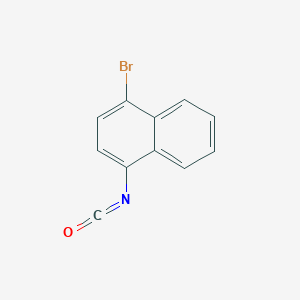
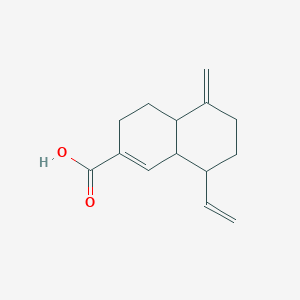
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
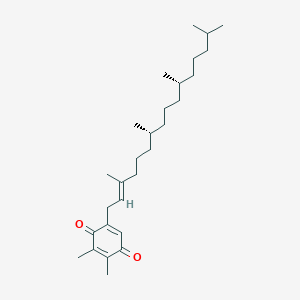
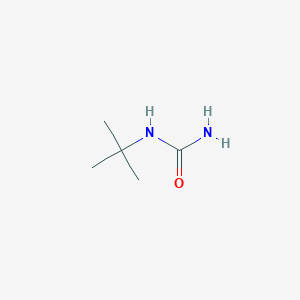
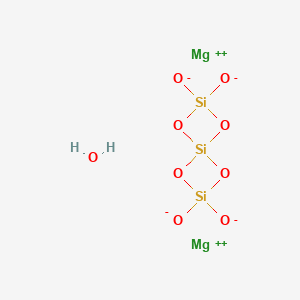
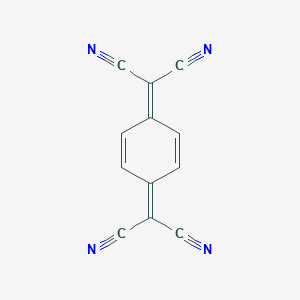
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
